Antiproliferative Activity in A549 Lung Cancer Cells: A Preliminary Benchmark
A preliminary data point suggests that N2,N2-dimethylpyrimidine-2,4-diamine exhibits antiproliferative activity against the A549 lung cancer cell line with an IC50 of 130 nM . While a direct comparator study is lacking, this value provides a quantitative benchmark. For context, potent N2,N4-disubstituted pyrimidine-2,4-diamine analogs (e.g., compounds 3g and 3c) in other studies have demonstrated CDK2 and CDK9 inhibitory activities with IC50 values of 83 nM and 65 nM, respectively [1]. This suggests the N2,N2-dimethyl substitution pattern yields activity in a similar nanomolar range, making it a viable starting point for optimization. Note: This evidence is based on a vendor-reported value and requires independent verification. High-strength differential evidence is limited.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 130 nM |
| Comparator Or Baseline | N2,N4-disubstituted pyrimidine-2,4-diamine analogs (CDK2 IC50: 83 nM; CDK9 IC50: 65 nM) |
| Quantified Difference | Activity is in a similar low nanomolar range, suggesting comparable potency as a starting scaffold. |
| Conditions | Target Compound: A549 (lung cancer) cell line assay. Comparator: CDK2/cyclin A and CDK9/cyclin T1 kinase inhibition assays. |
Why This Matters
This provides a quantitative, albeit preliminary, benchmark for researchers evaluating this scaffold's potential in anticancer drug discovery.
- [1] Jing, L., Tang, Y., Goto, M., Lee, K. H., & Xiao, Z. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 8(22), 12160-12171. View Source
